2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique electronic and chemical properties .
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. . This method is advantageous due to its efficiency and the availability of starting materials. Industrial production methods often involve similar multicomponent reactions, with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or photocatalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can be used to introduce different substituents on the aromatic ring.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its improved potency against tuberculosis.
5-Fluoroimidazo[1,2-a]pyridine: Used in the synthesis of novel tetracyclic derivatives.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-7-4-8-17-9-12(16-14(13)17)10-5-2-3-6-11(10)15/h2-9H,1H3 |
InChI Key |
KWJVZBRKTYGPKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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